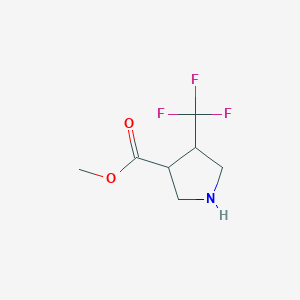

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate

Description

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate (CAS: 1821794-05-1) is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester at the 3-position of the pyrrolidine ring. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly due to the metabolic stability and lipophilicity imparted by the trifluoromethyl group . Its stereochemistry (3S,4S or 3R,4R configurations) significantly influences its interactions with biological targets, as evidenced by its enantiomer-specific applications in synthesizing kinase inhibitors and antiviral agents .

Properties

Molecular Formula |

C7H10F3NO2 |

|---|---|

Molecular Weight |

197.15 g/mol |

IUPAC Name |

methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-11-3-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3 |

InChI Key |

PKIKQIJAGVYORC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Ring Synthesis and Functionalization

The pyrrolidine ring can be synthesized by cyclization of amino acid derivatives or via enantioselective hydrogenation of pyrrole precursors. For example, enantioselective hydrogenation methods have been developed to prepare pyrrolidine-3-carboxylic acids with high enantiomeric purity under moderate conditions, which is crucial for obtaining stereochemically defined products.

In one reported process, 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids were prepared by palladium-catalyzed cross-coupling reactions, followed by hydrolysis and acidification steps to isolate the carboxylic acid intermediate.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced using trifluoromethylating reagents such as trifluoromethyl iodide or via fluorination of methyl-substituted pyridines. Vapor-phase catalytic fluorination of methylpyridines is a notable method for synthesizing trifluoromethylpyridine derivatives, which can serve as precursors for further pyrrolidine synthesis.

Cyclocondensation reactions using trifluoromethyl-containing building blocks like ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride are also employed to incorporate the CF₃ group into the pyrrolidine framework.

Esterification to Methyl Ester

The carboxylic acid intermediate is esterified using standard esterification protocols, often involving methanol and acid catalysts or via methylation reagents, to yield the methyl ester functionality at the 3-position.

In some synthetic routes, the esterification is performed after the introduction of the trifluoromethyl group to avoid side reactions and to improve overall yield and purity.

Enantioselective hydrogenation methods have been optimized to produce pyrrolidine-3-carboxylic acids with high enantiomeric excess, which is critical for biological activity.

Vapor-phase catalytic fluorination of methylpyridines provides an efficient route to trifluoromethylpyridine intermediates, which can be further transformed into pyrrolidine derivatives.

The use of palladium-catalyzed cross-coupling reactions allows for the introduction of trifluoromethyl and other substituents under mild conditions, improving yield and selectivity.

Multi-step syntheses require careful control of reaction conditions, such as temperature, solvent choice, and reagent stoichiometry, to maximize yield and minimize by-products.

| Preparation Step | Methodology | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Pyrrolidine ring formation | Cyclization of amino acid derivatives or enantioselective hydrogenation | Amino acid precursors, hydrogenation catalysts | High stereoselectivity, moderate conditions | Requires chiral catalysts for enantioselectivity |

| Trifluoromethyl group introduction | Catalytic trifluoromethylation or vapor-phase fluorination | Trifluoromethyl iodide, Pd catalysts, fluorination reactors | Efficient CF₃ incorporation, scalable | Handling of fluorinating agents, reaction control |

| Esterification | Acid-catalyzed esterification or methylation | Methanol, acid catalysts | High purity methyl ester formation | Avoiding hydrolysis or side reactions |

| Functional group modifications | Cross-coupling reactions for substituent introduction | Pd catalysts, halogenated aromatics | Versatile, mild conditions | Catalyst cost, reaction optimization |

The preparation of methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate involves sophisticated multi-step synthetic strategies combining ring formation, trifluoromethylation, and esterification. Advances in enantioselective hydrogenation and catalytic trifluoromethylation have enabled efficient and selective synthesis of this compound with high purity and yield. These methods are supported by detailed research findings and optimized reaction conditions, making the compound accessible for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Pharmaceutical Development

Overview

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable building block for drug design.

Key Applications

- Neurological Disorders : The compound is being investigated for its potential in developing drugs targeting neurological conditions due to its favorable pharmacokinetic properties .

- Antidepressants and Anxiolytics : It has shown promise as a lead compound for new antidepressants, leveraging its unique chemical structure to modulate neurotransmitter systems .

Agrochemical Formulations

Application in Agriculture

The compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pest control products. The trifluoromethyl group contributes to improved penetration into plant tissues, increasing the effectiveness of active ingredients .

Case Study

A study demonstrated that formulations containing this compound exhibited higher bioactivity against specific pests compared to traditional formulations, suggesting its potential as a key ingredient in modern agrochemical products .

Use in Organic Synthesis

As a reagent, this compound is instrumental in organic synthesis, particularly for constructing complex molecules. Its ability to facilitate new chemical pathways makes it valuable for academic and industrial research .

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The trifluoromethyl group distinguishes this compound from structurally related pyrrolidine carboxylates. Key analogues include:

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group enhances electrophilicity and resistance to oxidative degradation compared to -CH₃ or aryl substituents .

- Stereochemical Impact : Enantiomers of the trifluoromethyl derivative (e.g., (3R,4R)- vs. (3S,4S)-) exhibit distinct binding affinities in enzyme inhibition assays .

Example :

- Synthetic Yield : The trifluoromethyl derivative is synthesized in >68% crude yield with >99% purity (HPLC), outperforming aryl-substituted analogues, which often require additional purification steps .

- LCMS Data : The trifluoromethyl variant exhibits a molecular ion peak at m/z 531 [M-H]⁻, distinct from its methyl-substituted counterpart (m/z 466 [M+H]⁺) due to mass differences in substituents .

Spectroscopic and Physical Properties

Notable Trends:

Biological Activity

Methyl 4-(trifluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄F₃NO₂ and a molecular weight of 273.25 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The presence of the pyrrolidine ring contributes to its stereochemical properties, potentially influencing its interaction with biological targets.

Pharmacological Activities

1. Antidepressant Potential

Research indicates that this compound may exhibit antidepressant-like effects. Its structural similarity to known antidepressants suggests it could inhibit serotonin reuptake, thereby influencing neurotransmitter levels associated with mood regulation.

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial studies suggest that it may interact with various cellular pathways involved in cancer progression, although further research is required to elucidate its specific mechanisms of action .

3. Interaction with Biological Targets

The trifluoromethyl substitution is known to enhance binding affinities with biological targets. Studies have shown that compounds containing this group often exhibit improved potency in inhibiting specific enzymes or receptors compared to their non-fluorinated counterparts . For instance, the inclusion of a trifluoromethyl group in similar structures has been associated with increased inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals insights into how structural modifications can influence biological activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate | C₁₃H₁₄FNO₂ | Lacks trifluoromethyl group; less lipophilic |

| Methyl 4-(phenyl)pyrrolidine-3-carboxylate | C₁₃H₁₅NO₂ | No fluorine substitution; different pharmacological profile |

| Trifluoromethyl pyrrolidine derivatives | Varies | Different substituents; varying biological activities |

The presence of the trifluoromethyl group significantly impacts the physicochemical properties and biological activity of these compounds, making this compound a promising candidate for further development in drug discovery.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antidepressant Activity : A study demonstrated that compounds similar to this compound exhibited significant antidepressant-like effects in animal models, suggesting a mechanism involving serotonin receptor modulation.

- Anticancer Mechanisms : Research focusing on its anticancer properties revealed that it could inhibit cell proliferation in various cancer cell lines, although specific pathways remain to be fully characterized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.